N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a thiazolidinone ring, and an indole moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorophenyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
- **N-(4-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
- **N-(3-BROMOPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-2-{(3Z)-3-[3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H18ClN3O5S3 |
---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C23H18ClN3O5S3/c24-13-4-3-5-14(10-13)25-18(28)11-26-17-7-2-1-6-16(17)19(21(26)29)20-22(30)27(23(33)34-20)15-8-9-35(31,32)12-15/h1-7,10,15H,8-9,11-12H2,(H,25,28)/b20-19- |
InChI Key |
ORDHZJVAUPAUKA-VXPUYCOJSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl)SC2=S |
Origin of Product |
United States |
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